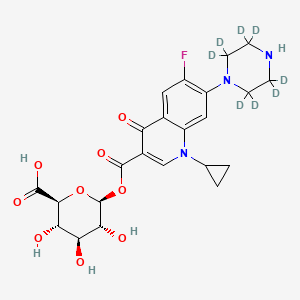
Ciprofloxacin beta-D-glucuronide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This compound is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method starts with the reaction of ethyl piperazine-1-carboxylate with a bromoquinoline derivative to yield a cyclopropylquinoline ester. This ester is then hydrolyzed and cyclized to form ciprofloxacin .
Industrial Production Methods: In industrial settings, ciprofloxacin is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process typically includes steps such as esterification, cyclization, and purification to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and cell division, providing insights into bacterial resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, and its derivatives are being explored for potential use in treating multidrug-resistant bacterial strains.
Industry: Employed in the development of new antimicrobial agents and in the formulation of pharmaceutical products
Mécanisme D'action
Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved efficacy against certain bacterial strains.
Ofloxacin: Similar to ciprofloxacin but with a different chemical structure and spectrum of activity
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique due to its high potency, broad spectrum of activity, and relatively low resistance rates compared to other antibiotics. It is also available in various formulations, including oral, intravenous, and topical, making it versatile for different clinical applications .
Propriétés
Formule moléculaire |
C23H26FN3O9 |
|---|---|
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |
Clé InChI |
KHGHUQNIHVSBBO-UYYYRKNJSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


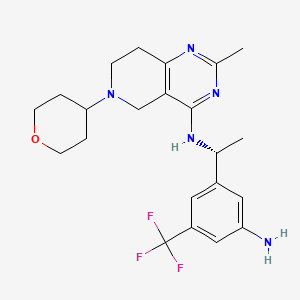


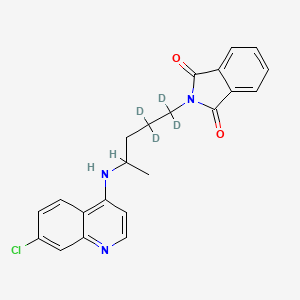



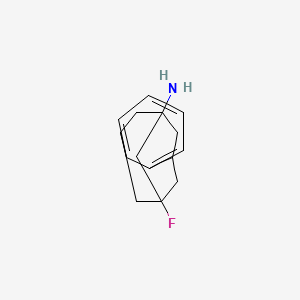


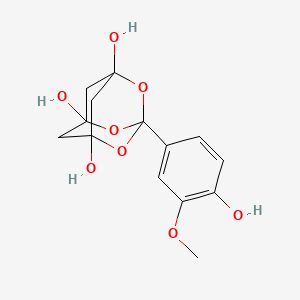
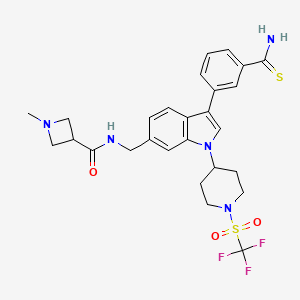
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

